Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H27NO3 and a molecular weight of 257.37 g/mol . This compound is notable for its structural complexity, featuring a pyrrolidine ring substituted with tert-butyl and neopentyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with neopentyl bromide in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The tert-butyl and neopentyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Sodium hydride (NaH) in THF at low temperatures.
Major Products Formed
The major products formed from these reactions include tert-butyl 3-oxo-3-neopentylpyrrolidine-1-carboxylate (oxidation product) and this compound (reduction product).
Scientific Research Applications
Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to oxidative stress and neuroinflammation . The exact molecular targets and pathways are still under investigation, but its effects on the Nrf2-ARE pathway and NF-κB activity have been noted .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Similar in structure but with an allyl group instead of a neopentyl group.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and different substituents.
Uniqueness
Tert-butyl 3-hydroxy-3-neopentylpyrrolidine-1-carboxylate is unique due to its combination of tert-butyl and neopentyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying steric effects in chemical reactions and for developing new synthetic methodologies.
Properties
CAS No. |
1061682-35-6 |
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Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl 3-(2,2-dimethylpropyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)9-14(17)7-8-15(10-14)11(16)18-13(4,5)6/h17H,7-10H2,1-6H3 |
InChI Key |
IGZIUCPTVQPWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1(CCN(C1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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